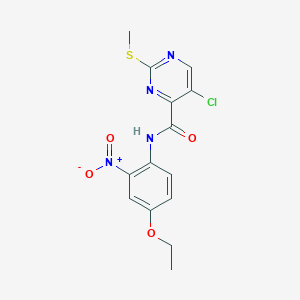

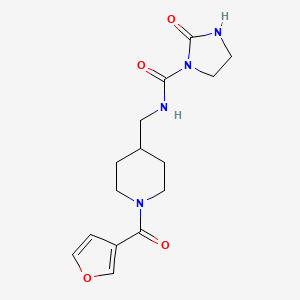

![molecular formula C20H25N3O4S2 B2809983 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 681237-31-0](/img/structure/B2809983.png)

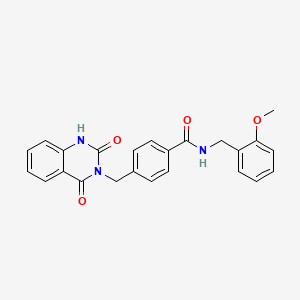

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel dual kinase inhibitor of CK2 and GSK3β . It is designed to inhibit both kinases simultaneously to prevent the deactivation of a tumor suppressor protein (PTEN) more efficiently .

Synthesis Analysis

The compound was designed from a lead identified in silico as a dual kinase inhibitor against CK2 and GSK3β . A series of structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were synthesized into a series of “tetrahydrobenzo[d]thiazoles” .Molecular Structure Analysis

The compound’s structure includes a carboxyl group at the meta position of the phenyl ring, which plays a vital role in dual kinase inhibition .Chemical Reactions Analysis

The compound has shown high dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β .Aplicaciones Científicas De Investigación

- Compound Activity : In silico studies identified this compound as a dual kinase inhibitor against both CK2 and GSK3β. It was designed based on a lead compound (Hit15) and confirmed through pharmacophore mapping and molecular docking .

- Compound Derivatives : The compound’s derivatives were studied as inhibitors of bacterial DNA gyrase B (GyrB). Molecular interactions stabilizing the complexes were analyzed theoretically and experimentally .

Dual Kinase Inhibition

Bacterial DNA Gyrase Inhibition

Mecanismo De Acción

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This is essential as the deactivation of PTEN can lead to uncontrolled cell growth and proliferation, a hallmark of cancer .

Biochemical Pathways

The compound affects the PTEN/PI3K/AKT pathway . Normally, PTEN dephosphorylates PIP3, a product of PI3K, thereby inhibiting the PI3K/AKT pathway. When pten is deactivated due to phosphorylation by ck2 and gsk3β, this inhibition is lifted, leading to the activation of the pi3k/akt pathway and promoting cell survival and growth . By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, thereby inhibiting the PI3K/AKT pathway .

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation, leading to the inhibition of the PI3K/AKT pathway . This can potentially halt uncontrolled cell growth and proliferation, thereby providing a therapeutic effect in cancer treatment .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-13-11-23(12-14(2)27-13)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-5-3-4-6-18(17)28-20/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUCQDHFNXTMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate](/img/structure/B2809900.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809902.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809904.png)

![2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole](/img/structure/B2809906.png)

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)

![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2809919.png)

![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2809922.png)